molecular formula C10H9N3O2 B027297 N-Methyl-5-nitro-6-isoquinolinamine CAS No. 147293-17-2

N-Methyl-5-nitro-6-isoquinolinamine

Cat. No. B027297
M. Wt: 203.2 g/mol
InChI Key: YGWXJTKVNSPTHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitro-isoquinoline compounds involves the amination of nitroisoquinolines with liquid methylamine solution, resulting in mono- or bis(methylamino)-substituted nitro compounds. This process showcases the reactivity of nitro-isoquinolines towards nucleophilic substitution reactions, providing a foundation for synthesizing compounds like N-Methyl-5-nitro-6-isoquinolinamine (Woźniak & Nowak, 1994).

Molecular Structure Analysis

Isoquinolines' molecular structure, including N-Methyl-5-nitro-6-isoquinolinamine, is crucial for their chemical behavior. The crystal structures of similar compounds reveal that hydrogen bonding plays a significant role in stabilizing their molecular arrangements. Such structural insights are vital for understanding the reactivity and interactions of N-Methyl-5-nitro-6-isoquinolinamine (Gotoh & Ishida, 2020).

properties

IUPAC Name

N-methyl-5-nitroisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-9-3-2-7-6-12-5-4-8(7)10(9)13(14)15/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWXJTKVNSPTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447666
Record name N-METHYL-5-NITRO-6-ISOQUINOLINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-5-nitro-6-isoquinolinamine

CAS RN

147293-17-2
Record name N-Methyl-5-nitro-6-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147293-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-METHYL-5-NITRO-6-ISOQUINOLINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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